molecular formula C15H13ClN4O B11471979 2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole

2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole

Cat. No.: B11471979
M. Wt: 300.74 g/mol
InChI Key: PXFAQHVBWJTLIK-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 3-chlorobenzyl group and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-chlorobenzyl azide can react with 3-methoxybenzonitrile under suitable conditions to form the tetrazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring itself, potentially leading to ring-opening reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are typical.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Reduced tetrazole derivatives or ring-opened products.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug design, potentially leading to compounds with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorobenzyl)-2H-tetrazole: Lacks the 3-methoxyphenyl group, potentially altering its reactivity and biological activity.

    5-(3-methoxyphenyl)-2H-tetrazole: Lacks the 3-chlorobenzyl group, which may affect its chemical properties and applications.

Uniqueness

2-(3-chlorobenzyl)-5-(3-methoxyphenyl)-2H-tetrazole is unique due to the presence of both the 3-chlorobenzyl and 3-methoxyphenyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-5-(3-methoxyphenyl)tetrazole

InChI

InChI=1S/C15H13ClN4O/c1-21-14-7-3-5-12(9-14)15-17-19-20(18-15)10-11-4-2-6-13(16)8-11/h2-9H,10H2,1H3

InChI Key

PXFAQHVBWJTLIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(N=N2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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